5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Overview
Description
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H13BrN4 and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biheterocycles : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds are derived from a stepwise synthesis involving nucleophilic substitution and azide–alkyne cycloaddition reactions (Aquino et al., 2017).
Potential Inhibitors of 15-Lipoxygenase : Derivatives of this compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory processes. Certain compounds demonstrated significant inhibitory activity (Asghari et al., 2016).
Antiviral Activity : Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of this compound, has shown that these compounds have marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).
Synthesis of Novel Sulfanyl Pyrimidin-4(3H)-one Derivatives : Research has focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which exhibit a wide spectrum of biological activities including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
Cyclic AMP Phosphodiesterase Inhibitors : Studies have synthesized and screened a number of pyrimidine derivatives as in vitro cyclic AMP phosphodiesterase inhibitors, demonstrating their potential therapeutic applications (Novinson et al., 1975).
Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives, which include modifications of this compound, have been developed and showed promising results as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Synthesis of Novel Pyrimidines for Radiotherapy : Research on halogen-substituted pyrimidines, including 5-bromocytosine, has explored their use as radiotherapeutic agents in cancer treatment, showing the formation of highly reactive radicals following electron interactions (Kumar & Sevilla, 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYPBGVWKANVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399630 | |
Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141302-36-5 | |
Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.